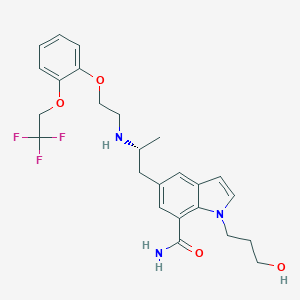

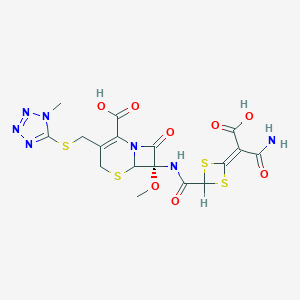

Montelukast Methyl Ketone

Overview

Description

Mechanism of Action

Target of Action

Montelukast Methyl Ketone, a derivative of Montelukast, primarily targets the CysLT-1 receptor . This receptor is responsible for the action of leukotriene D4 (LTD4) , a bronchoconstrictor mediator involved in allergic inflammation .

Mode of Action

This compound acts as a second-generation antagonist at the CysLT-1 receptor . By blocking the action of LTD4, it reduces inflammation and promotes the relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By antagonizing the CysLT-1 receptor, it inhibits the bronchoconstrictive effects of LTD4, thereby alleviating symptoms of allergic inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and the relaxation of smooth muscle in the lungs . This leads to an alleviation of symptoms associated with conditions like asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, increasing environmental distress has been associated with a growing incidence of asthma, a condition for which Montelukast (the parent compound of this compound) is widely used . The effectiveness of this compound could potentially be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

Montelukast Methyl Ketone, like its parent compound Montelukast, is expected to interact with various enzymes, proteins, and other biomolecules. Montelukast is known to selectively and competitively block the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4)

Cellular Effects

Given its structural similarity to Montelukast, it may influence cell function by modulating the activity of the CysLT1 receptor . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Montelukast is known to exert its effects by binding to the CysLT1 receptor and preventing the binding of LTD4 . This inhibits the inflammatory response mediated by leukotrienes. This compound may have a similar mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through various methods. One common approach involves the reaction of a chiral mesylate with methyl-1-(mercaptomethyl)cyclopropane acetate in the presence of suitable solvents and bases such as lithium amide or sodium amide . The reaction conditions typically involve the use of ethereal solvents like tetrahydrofuran, hydrocarbon solvents like toluene, and ketonic solvents like methyl isobutyl ketone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale biocatalytic processes. For instance, the use of ketoreductase enzymes has been scaled up to produce batches of Montelukast with high enantiomeric excess . This method is advantageous due to its high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Montelukast Methyl Ketone has several scientific research applications:

Chemistry: It is used as a reference standard in the synthesis and quality control of Montelukast Sodium.

Biology: Studies involving this compound help in understanding the metabolic pathways and degradation products of Montelukast.

Medicine: Research on this compound contributes to the development of improved formulations and delivery methods for Montelukast Sodium.

Comparison with Similar Compounds

Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.

Pranlukast: Similar to Montelukast, it is used to manage asthma and allergic rhinitis.

Ibudilast: Though not a leukotriene receptor antagonist, it has anti-inflammatory properties and is used in asthma management.

Uniqueness: Montelukast Methyl Ketone is unique due to its specific role as an impurity standard in the quality control of Montelukast Sodium. Its presence and quantification are crucial for ensuring the purity and efficacy of Montelukast-based medications .

Properties

IUPAC Name |

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOVNSFPNMSRY-OTVRWNPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239556 | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937275-23-5 | |

| Record name | Montelukast methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)